4,7-Dibromo-2-phenylbenzo[d]thiazole
CAS No.: 1588440-95-2
Cat. No.: VC2719273
Molecular Formula: C13H7Br2NS
Molecular Weight: 369.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1588440-95-2 |
|---|---|
| Molecular Formula | C13H7Br2NS |
| Molecular Weight | 369.08 g/mol |
| IUPAC Name | 4,7-dibromo-2-phenyl-1,3-benzothiazole |
| Standard InChI | InChI=1S/C13H7Br2NS/c14-9-6-7-10(15)12-11(9)16-13(17-12)8-4-2-1-3-5-8/h1-7H |
| Standard InChI Key | GRDUECATKOOADC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3S2)Br)Br |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3S2)Br)Br |
Introduction
Chemical Structure and Identification
4,7-Dibromo-2-phenylbenzo[d]thiazole is identified by specific chemical identifiers that enable precise recognition in scientific literature and databases. The compound's structure consists of a benzothiazole core with strategic substitutions that influence its chemical behavior and biological interactions.
Basic Identification Parameters
The compound is uniquely identified through several standardized chemical identifiers, which are essential for research and regulatory purposes. These identifiers allow for unambiguous reference to the specific molecular structure.
| Parameter | Value |
|---|---|
| CAS Number | 1588440-95-2 |
| IUPAC Name | 4,7-dibromo-2-phenyl-1,3-benzothiazole |
| Molecular Formula | C₁₃H₇Br₂NS |
| Molecular Weight | 369.08 g/mol |
| PubChem Compound ID | 72183425 |
| Notation System | Value |
|---|---|
| Standard InChI | InChI=1S/C13H7Br2NS/c14-9-6-7-10(15)12-11(9)16-13(17-12)8-4-2-1-3-5-8/h1-7H |
| Standard InChIKey | GRDUECATKOOADC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3S2)Br)Br |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3S2)Br)Br |
These notation systems are valuable for computational studies and structural database searches, enabling researchers to efficiently identify and work with the compound.
Comparative Analysis with Related Compounds
Understanding the relationship between 4,7-Dibromo-2-phenylbenzo[d]thiazole and structurally similar compounds provides valuable insights into its unique properties and potential applications. This comparative analysis highlights the structural differences and their implications.
Structural Comparisons
The following table presents a comparison of 4,7-Dibromo-2-phenylbenzo[d]thiazole with related benzothiazole derivatives, highlighting key structural differences:
| Compound | Key Structural Differences | Comparative Notes |
|---|---|---|
| 4-Bromo-2-phenylbenzo[d]thiazole | Single bromine at position 4 | Less sterically hindered; potentially different electronic distribution |
| 2-Phenylbenzo[d]thiazole | No bromine substitution | Parent structure; less lipophilic; different reactivity profile |
| 4,7-Dichloro-2-phenylbenzo[d]thiazole | Chlorine instead of bromine | Similar structure but different halogen properties; potentially different biological activity |
| 4,7-Dibromo-2-methylbenzo[d]thiazole | Methyl instead of phenyl at position 2 | Smaller substituent at position 2; different electronic and steric effects |
These structural differences would influence various properties including solubility, reactivity, and potential biological activities .
Reactivity Comparisons
The presence of two bromine atoms in 4,7-Dibromo-2-phenylbenzo[d]thiazole influences its chemical reactivity compared to related compounds:
-
Enhanced reactivity in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of bromine
-
Potential for metal-catalyzed coupling reactions at bromine positions
-
Different electronic distribution across the benzothiazole ring system compared to mono-brominated or non-brominated analogs
-
Potentially altered coordination chemistry with metals due to the electronic effects of bromine substituents
These differences in reactivity provide opportunities for selective chemical transformations and diverse applications in synthetic chemistry.
Biological Activity Comparisons
While specific biological activity data for 4,7-Dibromo-2-phenylbenzo[d]thiazole is limited in the available literature, structure-activity relationship principles suggest:
-
Potentially enhanced lipophilicity compared to non-brominated analogs, which may influence membrane permeability and bioavailability
-
Possible differences in binding affinity to biological targets due to the electronic effects of bromine atoms
-
Potentially unique interactions with enzymes or receptors based on the specific substitution pattern
-
Different metabolic stability profile compared to related benzothiazole derivatives
These comparative insights, though inferential, provide a framework for understanding the potential biological behavior of 4,7-Dibromo-2-phenylbenzo[d]thiazole in relation to similar compounds.
Research Perspectives and Future Directions
The study of 4,7-Dibromo-2-phenylbenzo[d]thiazole offers several promising research avenues that merit further investigation. This section outlines potential research directions and experimental approaches that could advance our understanding of this compound.
Structure-Activity Relationship Studies
Systematic investigation of structure-activity relationships (SAR) could provide valuable insights into the influence of the dibromination pattern on various properties:
-
Synthesis of a series of analogs with various substitution patterns to compare physical, chemical, and biological properties
-
Comparison of 4,7-dibromo substitution with other dihalogenated patterns (e.g., 4,6-dibromo, 5,7-dibromo) to assess positional effects
-
Investigation of hybrid molecules incorporating the 4,7-dibromo-2-phenylbenzo[d]thiazole scaffold with other bioactive moieties
-
Computational studies to predict structure-property relationships and guide experimental design
These studies would contribute to a more comprehensive understanding of how structural modifications affect the compound's behavior in various contexts.
Analytical Method Development
Development of specific analytical methods for 4,7-Dibromo-2-phenylbenzo[d]thiazole would facilitate its characterization and monitoring:
-
Optimization of chromatographic conditions for HPLC analysis
-
Development of spectroscopic methods for rapid identification and quantification
-
Validation of analytical procedures for quality control purposes
-
Investigation of degradation pathways and identification of degradation products
These analytical approaches would support research applications and potential future development of the compound for specific uses.
Biological Evaluation
Comprehensive biological evaluation would elucidate the potential therapeutic applications of 4,7-Dibromo-2-phenylbenzo[d]thiazole:
-
Antimicrobial screening against diverse bacterial and fungal strains
-
Anticancer activity assessment using various cell lines
-
Investigation of mechanism of action through enzyme inhibition studies
-
Evaluation of structure-based interactions with potential biological targets
-
Assessment of toxicity profiles and safety margins
Such biological evaluations would provide evidence-based insights into the compound's potential pharmaceutical applications and guide further development efforts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume